molecular formula C11H7N3O6 B15016245 N-(2,4-dinitrophenyl)furan-2-carboxamide

N-(2,4-dinitrophenyl)furan-2-carboxamide

Cat. No.: B15016245
M. Wt: 277.19 g/mol
InChI Key: IBJCMFBLBQTRFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dinitrophenyl)furan-2-carboxamide is a chemical compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry. The compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a carboxamide group attached to a 2,4-dinitrophenyl moiety.

Preparation Methods

The synthesis of N-(2,4-dinitrophenyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 2,4-dinitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .

Chemical Reactions Analysis

N-(2,4-dinitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(2,4-dinitrophenyl)furan-2-carboxamide involves the interaction with specific molecular targets and pathways. In cancer cells, the compound induces apoptosis through the activation of the Fas death receptor, leading to the activation of caspases and subsequent cell death. The compound also causes cell cycle arrest by up-regulating p53 and p21, which are key regulators of the cell cycle .

Properties

Molecular Formula

C11H7N3O6

Molecular Weight

277.19 g/mol

IUPAC Name

N-(2,4-dinitrophenyl)furan-2-carboxamide

InChI

InChI=1S/C11H7N3O6/c15-11(10-2-1-5-20-10)12-8-4-3-7(13(16)17)6-9(8)14(18)19/h1-6H,(H,12,15)

InChI Key

IBJCMFBLBQTRFY-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.